molecular formula C19H22N2O3 B2777062 N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE CAS No. 946265-52-7

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE

Cat. No.: B2777062
CAS No.: 946265-52-7
M. Wt: 326.396
InChI Key: CBWGILPBEVQZGN-UHFFFAOYSA-N
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Description

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is a complex organic compound that features a tetrahydroquinoline moiety linked to a furoyl group and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then acylated with 2-furoyl chloride to introduce the furoyl group. Finally, the butanamide side chain is attached through an amide coupling reaction using 3-methylbutanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Povarov reaction and automated systems for the acylation and amide coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The tetrahydroquinoline core can be reduced to a fully saturated quinoline derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Fully saturated quinoline derivative.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The furoyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline core may also play a role in binding to biological macromolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
  • N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
  • 1-(2-furoyl)-3-phenylthiourea derivatives

Uniqueness

N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and furoyl group provide a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)11-18(22)20-15-8-7-14-5-3-9-21(16(14)12-15)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGILPBEVQZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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